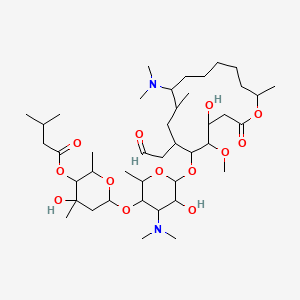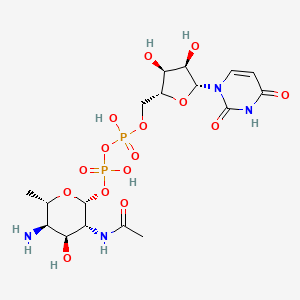
UDP-4-amino-4,6-dideoxy-L-N-acetyl-beta-L-altrosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UDP-4-amino-4,6-dideoxy-L-N-acetyl-beta-L-altrosamine is a UDP-amino sugar having 4-amino-4,6-dideoxy-L-N-acetyl-beta-L-altrosamine as the amino sugar component. It derives from a beta-L-altrose. It is a conjugate acid of an UDP-4-amino-4,6-dideoxy-L-N-acetyl-beta-L-altrosamine(1-).
Scientific Research Applications
Role in Bacterial Glycosylation
UDP-4-amino-4,6-dideoxy-L-N-acetyl-beta-L-altrosamine is significant in bacterial glycosylation processes. For instance, in Campylobacter jejuni, a key bacterium causing gastroenteritis in humans, this compound is crucial for the O-linked glycosylation of flagellin. This glycosylation is essential for flagellar formation and motility, thereby playing a central role in the bacterium's ability to cause disease (Song et al., 2015).
Involvement in Biosynthetic Pathways
The compound is involved in the biosynthesis of lipopolysaccharides and capsular polysaccharides in bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. These structures are crucial for bacterial survival and pathogenicity. The biosynthetic process involves several enzymes, including aminotransferases like PseC, which catalyze the formation of UDP-4-amino-4,6-dideoxy-L-N-acetyl-beta-L-altrosamine as an intermediate product (Schoenhofen et al., 2006).
Potential in Antibiotic Development
Understanding the structure and function of enzymes like cjPseH, which is involved in the catalysis of UDP-4-amino-4,6-dideoxy-L-N-acetyl-beta-L-altrosamine in C. jejuni, can provide insights for developing new antibiotics. This is particularly crucial given the global challenge of antibiotic resistance (Song et al., 2015).
Insights into Enzymatic Mechanisms
Research on enzymes like PseH offers detailed insights into their unique catalytic mechanisms. This knowledge is invaluable for biochemists and molecular biologists in understanding glycosylation processes and their implications in microbial pathogenicity and survival (Song et al., 2015).
properties
Product Name |
UDP-4-amino-4,6-dideoxy-L-N-acetyl-beta-L-altrosamine |
|---|---|
Molecular Formula |
C17H28N4O15P2 |
Molecular Weight |
590.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3-acetamido-5-amino-4-hydroxy-6-methyloxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H28N4O15P2/c1-6-10(18)13(25)11(19-7(2)22)16(33-6)35-38(30,31)36-37(28,29)32-5-8-12(24)14(26)15(34-8)21-4-3-9(23)20-17(21)27/h3-4,6,8,10-16,24-26H,5,18H2,1-2H3,(H,19,22)(H,28,29)(H,30,31)(H,20,23,27)/t6-,8+,10-,11+,12+,13-,14+,15+,16+/m0/s1 |
InChI Key |
FUUMLYWEEZBCQR-NAGKVERXSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O)N |
SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O)N |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



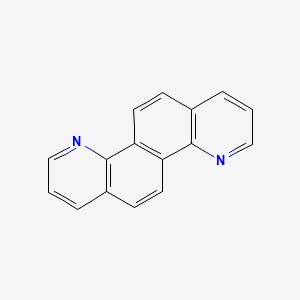
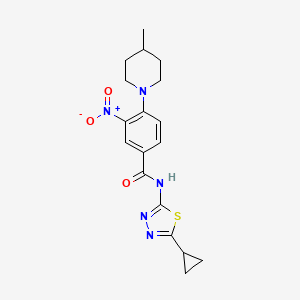

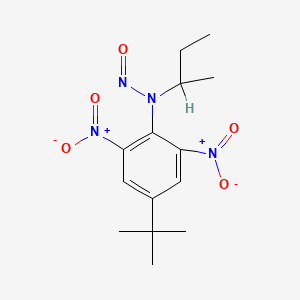



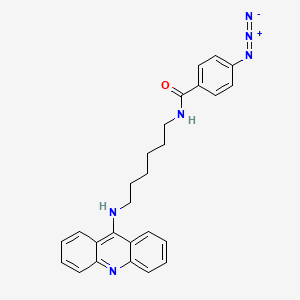
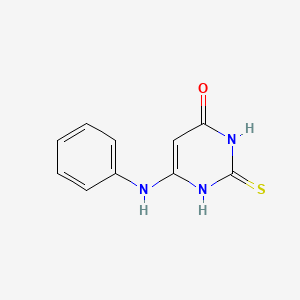

![(2R)-3-[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-(hexadecanoylamino)-4-hydroxy-5-oxopentanoyl]amino]-3-hydroxybutanoyl]-4-hydroxypyrrolidine-2-carbonyl]-2-[(2S,3R)-2-amino-3-hydroxybutanoyl]-1-[(2S)-2,5-diamino-3-hydroxy-5-oxopentanoyl]-3-hydroxy-4-methyl-4-(3-sulfooxyphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B1230816.png)
